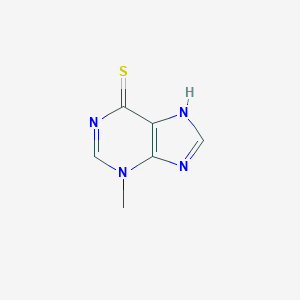

3-methyl-7H-purine-6-thione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-7H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDCZHIGNMCFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=S)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401839 | |

| Record name | 3-methyl-7H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-12-8 | |

| Record name | 3-Methylhypothioxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-7H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Methyl 7h Purine 6 Thione

Established Synthetic Routes to 3-Methyl-7H-purine-6-thione

The synthesis of this compound can be achieved through several established routes, primarily involving the methylation of a purine (B94841) precursor followed by thionation or the direct methylation of a thionated purine.

One common approach involves the direct methylation of 6-mercaptopurine (B1684380). The reaction of 6-mercaptopurine with a methylating agent, such as methyl iodide, in the presence of a base, can lead to the formation of a mixture of N-methylated isomers, including this compound. The separation of these isomers is often necessary to isolate the desired product. researchgate.net

Alternatively, a multi-step synthesis can provide a more controlled route. This can begin with the methylation of a suitable purine derivative, such as 6-chloropurine, to introduce the methyl group at the N3 position. Subsequent reaction with a thionating agent, such as sodium hydrosulfide (B80085) or Lawesson's reagent, can then convert the 6-chloro group to the desired 6-thione functionality.

Another synthetic strategy involves the cyclization of appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors. While often more laborious, these methods can offer unambiguous regioselectivity in the placement of the methyl group on the purine ring. acs.org

Design and Synthesis of Novel Analogues and Derivatives

The chemical structure of this compound offers multiple sites for modification, allowing for the systematic design and synthesis of novel analogues. These modifications are typically aimed at modulating the compound's physicochemical properties, biological activity, and metabolic stability. The primary sites for derivatization are the nitrogen atoms of the purine ring and the sulfur atom of the thione group.

Strategies for N-Substitution on the Purine Ring System

Alkylation of the purine ring is a common strategy to introduce diverse functional groups. Direct alkylation of this compound with various alkyl halides under basic conditions can lead to substitution at the N7 or N9 positions. acs.orgnih.gov The regioselectivity of this reaction is often influenced by the nature of the alkylating agent and the reaction conditions. For instance, the use of N-trimethylsilylated purines with tert-alkyl halides catalyzed by SnCl₄ has been shown to be a method for regioselective substitution. acs.orgnih.govvulcanchem.com

The introduction of different substituents on the nitrogen atoms can significantly impact the molecule's properties. For example, the incorporation of groups like propargyl or aminobutynyl moieties has been explored to generate compounds with potential anticancer activity. nih.gov The synthesis of these derivatives often involves the reaction of the parent purine with the corresponding substituted alkyl halide.

| Starting Material | Reagent | Product | Reference |

| 7-methylpurine-2,6-dithione | Propargyl bromide, Potassium tert-butoxide | 2,6-di(prop-2-ynylthio)-7-methylpurine | nih.gov |

| 2-chloro-7-methyl-6-purinethione | Propargyl bromide | 2-chloro-7-methyl-6-(prop-2-ynylthio)purine | nih.gov |

| 6-chloropurine | Alkyl halides | N7/N9-alkylated purines | acs.orgnih.gov |

| 2,6-dichloro-9H-purine | 2-(bromomethyl)naphthalene, K₂CO₃ | 7-(naphthalen-2-ylmethyl)-2,6-dichloro-7H-purine | cuni.cz |

Approaches for S-Derivatization of the Thione Group

The thione group at the C6 position is a key functional handle for derivatization. It can readily undergo S-alkylation with a variety of electrophiles to introduce diverse substituents. This S-derivatization can alter the electronic properties and steric bulk of the molecule, potentially influencing its interaction with biological targets.

Common S-derivatization strategies include reaction with alkyl halides, propargyl bromide, and other activated electrophiles. nih.govnih.gov For example, the reaction of 7-methylpurine-2,6-dithione with propargyl bromide in the presence of a base yields the corresponding S-propargylated derivative. nih.gov

Furthermore, the thione group can be oxidized to form sulfenamides, sulfinates, and sulfonamides. researchgate.netnih.gov For instance, treatment of 2-substituted 7-methyl-6-purinethiones with a chloramine (B81541) solution can yield the corresponding sulfenamides. nih.gov Subsequent oxidation of these sulfenamides with an oxidizing agent like m-chloroperbenzoic acid (MCPBA) can produce purinesulfonamides. nih.gov

| Starting Material | Reagent | Product | Reference |

| 2-substituted 7-methyl-6-purinethione | Chloramine solution | 2-substituted 7-methyl-6-purinesulfenamide | nih.gov |

| Purinesulfenamide | m-Chloroperbenzoic acid (MCPBA) | Purinesulfonamide | nih.gov |

| 6-mercaptopurine | --- | bis(6-purinyl) disulfide | researchgate.net |

Chemical Principles in Prodrug Design for Enhanced Metabolic Transformation

Prodrug strategies are employed to overcome limitations of a parent drug, such as poor solubility, low bioavailability, or rapid metabolism. researchgate.net For purine analogues like this compound, prodrug design often focuses on masking polar functional groups to enhance membrane permeability.

A common approach is the esterification of the thione group to create a more lipophilic S-ester prodrug. These esters can be designed to be cleaved by intracellular esterases, releasing the active thiopurine within the target cells. researchgate.net

Another strategy involves the attachment of carrier moieties to the purine ring, such as amino acids or phosphates, to facilitate active transport into cells. acs.org For instance, phosphonate (B1237965) prodrugs can be designed to be recognized by phosphate (B84403) transporters. frontiersin.org The design of these prodrugs requires a careful balance of lipophilicity for membrane transport and susceptibility to enzymatic cleavage for the release of the active drug. researchgate.net The ultimate goal is to achieve a higher intracellular concentration of the active compound, thereby enhancing its therapeutic effect. researchgate.net

Metabolic Transformations and Enzymatic Interactions of 3 Methyl 7h Purine 6 Thione Analogues Non Clinical Investigations

Substrate Specificity and Interaction with Key Metabolic Enzymes

The interaction of thiopurine analogues with key metabolic enzymes is a crucial factor in their activation and degradation. The substrate specificity of these enzymes can be influenced by structural modifications to the purine (B94841) ring, such as the presence and position of a methyl group.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity

HGPRT is a pivotal enzyme in the purine salvage pathway, responsible for converting hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides. researchgate.net In the context of thiopurine metabolism, HGPRT catalyzes the conversion of 6-mercaptopurine (B1684380) (6-MP) to thioinosine monophosphate (TIMP) and 6-thioguanine (B1684491) (6-TG) to thioguanosine monophosphate (TGMP). nih.govpharmgkb.orgdrugbank.com This is the initial and rate-limiting step in the anabolic pathway leading to the formation of active cytotoxic metabolites. oncohemakey.com

While direct studies on the interaction of 3-methyl-7H-purine-6-thione with HGPRT are scarce, the enzyme is known to have a broad substrate specificity for purine analogues. researchgate.net The presence of a methyl group at the 3-position of the purine ring could potentially influence its binding to the active site of HGPRT. However, without empirical data, the efficiency of this conversion remains speculative. Research on other purine analogues has shown that modifications to the purine structure can significantly alter their affinity for HGPRT. researchgate.net

Thiopurine Methyltransferase (TPMT) Catalysis and Methylation Events

TPMT is a key enzyme in the catabolism of thiopurine drugs, catalyzing the S-methylation of compounds like 6-MP and 6-TG. nih.govscispace.comnih.gov This methylation is a detoxification step, as it diverts the thiopurines away from the anabolic pathway that produces cytotoxic TGNs. oup.com TPMT utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. scispace.com

The activity of TPMT is highly variable among individuals due to genetic polymorphisms, which can significantly impact the metabolism and toxicity of thiopurines. taylorandfrancis.comknmp.nl TPMT can metabolize both the parent thiopurine drugs and their nucleotide metabolites. nih.gov For instance, it converts 6-MP to 6-methylmercaptopurine (B131649) (6-MMP) and TIMP to methylthioinosine monophosphate (meTIMP). oncohemakey.comnih.gov While meTIMP itself can inhibit de novo purine synthesis, the primary role of TPMT is generally considered to be the inactivation of thiopurines. nih.gov

Given that TPMT acts on a variety of purine derivatives, it is plausible that this compound could serve as a substrate for this enzyme. nih.gov The existing methyl group at the N3 position would not necessarily preclude S-methylation at the sulfur atom.

Table 1: Substrate Specificity of Human Thiopurine Methyltransferase (TPMT) for Various Purine Analogues

| Substrate | K_m (µM) | V_max_ (U/mg protein) |

| 6-Mercaptopurine | 330 | 1140 |

| 6-Thioguanine | 360 | 1710 |

| 6-Selenopurine | 29.1 | 75 |

Data adapted from a study on purified human kidney TPMT. nih.gov This table illustrates the enzyme's activity with common thiopurines, providing a comparative basis for potential substrates like this compound.

Xanthine (B1682287) Oxidase and Other Oxidative Degradation Mechanisms

Xanthine oxidase (XO) is another critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. wikipedia.org In the context of thiopurines, XO metabolizes 6-MP to the inactive metabolite 6-thiouric acid. oncohemakey.com This represents a significant catabolic pathway that reduces the bioavailability of 6-MP for anabolic activation. oncohemakey.com

The substrate specificity of XO for methylated purines is of particular interest. Studies have shown that XO can efficiently convert 1-methylxanthine (B19228) to 1-methyluric acid, but it exhibits minimal activity towards 3-methylxanthine. wikipedia.org This suggests that the position of the methyl group on the purine ring is a critical determinant of XO activity. Therefore, it is conceivable that this compound may not be a primary substrate for XO-mediated degradation. Research on other methylated purine analogues, such as pyrazolotriazines, has also indicated inhibitory effects on xanthine oxidase. mdpi.com

Formation and Characterization of Active Thionucleotide Metabolites

The therapeutic efficacy of thiopurines is dependent on their conversion to active thionucleotide metabolites, which can then be incorporated into DNA and RNA, leading to cytotoxicity.

Biosynthesis and Accumulation of Thioinosine Monophosphate (TIMP) Analogues

As previously mentioned, the initial step in the activation of 6-MP is its conversion to thioinosine monophosphate (TIMP) by HGPRT. oncohemakey.comwikipedia.org TIMP serves as a crucial intermediate, as it can be further metabolized into other active compounds. drugbank.com For instance, TIMP can be S-methylated by TPMT to form methylthioinosine monophosphate (meTIMP), which is a potent inhibitor of de novo purine synthesis. oncohemakey.comnih.gov

Should this compound be a substrate for HGPRT, it would be converted to its corresponding nucleotide, 3-methyl-thioinosine monophosphate. The accumulation of this methylated TIMP analogue would depend on the relative activities of the anabolic and catabolic enzymes. This metabolite could potentially exert its own cytotoxic effects, for example, by inhibiting de novo purine synthesis, a mechanism of action observed with meTIMP derived from 6-MP. nih.gov

Table 2: Key Enzymes and Metabolites in Thiopurine Metabolism

| Enzyme | Substrate(s) | Product(s) | Metabolic Role |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | 6-Mercaptopurine, 6-Thioguanine | Thioinosine monophosphate (TIMP), Thioguanosine monophosphate (TGMP) | Anabolism (Activation) |

| Thiopurine S-Methyltransferase (TPMT) | 6-Mercaptopurine, 6-Thioguanine, TIMP | 6-Methylmercaptopurine (6-MMP), 6-Methylthioguanine, Methylthioinosine monophosphate (meTIMP) | Catabolism (Inactivation/Modulation) |

| Xanthine Oxidase (XO) | 6-Mercaptopurine | 6-Thiouric acid | Catabolism (Inactivation) |

This table summarizes the primary roles of the key enzymes involved in the metabolism of well-studied thiopurines, providing a model for the potential metabolic fate of this compound.

Generation and Fate of 6-Methylmercaptopurine Ribonucleoside (MMPR) Analogues

The metabolic pathway of this compound and its analogues often involves the formation of 6-methylmercaptopurine ribonucleoside (MMPR) and its corresponding nucleotides. These methylated metabolites play a significant role in the biochemical actions of thiopurines.

In non-clinical studies, the formation of MMPR analogues is a result of the enzymatic action of thiopurine S-methyltransferase (TPMT). This enzyme catalyzes the S-methylation of thiopurine compounds, including 6-mercaptopurine (6-MP), which is structurally related to this compound. hres.cagoogle.com The methylation process, which utilizes S-adenosylmethionine as a methyl group donor, can lead to the formation of 6-methylmercaptopurine (6-MMP). ru.nlunifi.it Subsequently, 6-MMP can be converted to its ribonucleoside form, 6-methylmercaptopurine ribonucleoside (MMPR), and then further phosphorylated to 6-methylmercaptopurine ribonucleotides (MMPR-MP, -DP, -TP). unifi.itnih.gov

The fate of these MMPR analogues is primarily linked to the inhibition of de novo purine synthesis. unifi.itdrugbank.com Specifically, methylthioinosine monophosphate (MeTIMP), a methylated nucleotide metabolite, is a potent inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, a key enzyme in the purine biosynthesis pathway. drugbank.com By blocking this pathway, MMPR analogues disrupt the production of purine nucleotides necessary for DNA and RNA synthesis.

In vitro studies using various cell lines have demonstrated the inhibitory effects of MMPR. For instance, in Ehrlich ascites tumor cells, 6-methylthiopurine ribonucleoside was shown to inhibit nucleotide formation from hypoxanthine. aacrjournals.org Furthermore, research on endothelial cells has indicated that MMPR can inhibit processes related to angiogenesis, such as cell proliferation and the formation of capillary-like structures. nih.gov

The generation and metabolic effects of MMPR analogues are summarized in the table below.

| Precursor Compound | Key Enzyme | Methylated Product | Subsequent Metabolites | Primary Mechanism of Action |

| 6-Mercaptopurine (6-MP) | Thiopurine S-methyltransferase (TPMT) | 6-Methylmercaptopurine (6-MMP) | 6-Methylmercaptopurine Ribonucleoside (MMPR), Methylthioinosine Monophosphate (MeTIMP) | Inhibition of de novo purine synthesis |

Intracellular Conversion to Thioguanosine Nucleotides (TGNs)

The intracellular conversion of thiopurine analogues to thioguanosine nucleotides (TGNs) is a critical activation pathway. While this compound itself is a methylated compound, its structural relatives like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) undergo a series of enzymatic reactions to form cytotoxic TGNs. researchgate.netgoogle.com

The process begins with the conversion of 6-MP or 6-TG to their respective monophosphate ribonucleotides, thioinosine monophosphate (TIMP) and thioguanosine monophosphate (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). hres.caresearchgate.netdrugbank.com TIMP can then be further metabolized to TGMP. researchgate.netpharmgkb.org

Once formed, TGMP is sequentially phosphorylated by kinases to form thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP). drugbank.compharmgkb.org These di- and triphosphate forms are collectively known as thioguanine nucleotides (TGNs). hres.caresearchgate.net The active metabolite, 6-thioguanosine-triphosphate (6-TGTP), is the principal active form derived from these prodrugs. google.com

The ultimate fate of these TGNs is their incorporation into DNA and RNA, leading to cytotoxicity. hres.cadrugbank.comresearchgate.net The incorporation of these fraudulent bases disrupts nucleic acid structure and function, inhibiting DNA replication and repair processes. pharmgkb.org

The intracellular conversion pathway to TGNs is detailed in the table below.

| Initial Substrate | Key Enzymes | Intermediate Metabolites | Active Metabolites (TGNs) | Cellular Consequence |

| 6-Mercaptopurine (6-MP) | HPRT, IMPDH, GMPS, Kinases | Thioinosine monophosphate (TIMP), Thioguanosine monophosphate (TGMP) | Thioguanosine diphosphate (TGDP), Thioguanosine triphosphate (TGTP) | Incorporation into DNA and RNA, cytotoxicity |

| 6-Thioguanine (6-TG) | HPRT, Kinases | Thioguanosine monophosphate (TGMP) | Thioguanosine diphosphate (TGDP), Thioguanosine triphosphate (TGTP) | Incorporation into DNA and RNA, cytotoxicity |

Molecular and Cellular Mechanisms of Action of 3 Methyl 7h Purine 6 Thione and Its Analogues in Vitro Studies

Disruption of Purine (B94841) Nucleotide Biosynthesis

Thiopurine analogues exert a significant impact on the intricate pathways responsible for the synthesis of purine nucleotides, which are the fundamental building blocks of DNA and RNA. wikipedia.orgpfeist.net This disruption occurs through the inhibition of both the de novo synthesis pathway and interference with the purine salvage pathway.

The de novo purine synthesis pathway is a critical multi-step process that builds purine nucleotides from simpler precursor molecules. frontiersin.org A key regulatory enzyme in this pathway is glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPATase), which catalyzes the first committed step. nih.govfrontiersin.org Thiopurine analogues, after intracellular activation to their respective nucleotide forms, act as potent inhibitors of this enzyme. drugbank.commedkoo.com

For instance, 6-mercaptopurine (B1684380) (6-MP) is converted intracellularly to 6-thioinosine monophosphate (TIMP). TIMP and its methylated metabolite, 6-methylthioinosine (B81876) monophosphate (MTIMP), are effective inhibitors of GPATase. drugbank.comfda.gov This inhibition is a form of pseudo-feedback, where the fraudulent nucleotide mimics the natural end-products (adenosine monophosphate and guanosine (B1672433) monophosphate) that normally regulate the enzyme's activity. drugbank.comdrugbank.com Similarly, 6-thioguanine (B1684491) (6-TG) is converted to 6-thioguanosine (B559654) monophosphate (TGMP), which also exerts an inhibitory effect on GPATase. drugbank.commedkoo.com This blockade of the initial step of de novo synthesis leads to a depletion of the purine nucleotide pool, thereby hindering the cell's ability to synthesize new DNA and RNA. researchgate.net

The inhibition of GPATase by thiopurine metabolites has been shown to be a significant contributor to their cytotoxic effects, particularly in rapidly proliferating cells that have a high demand for purine nucleotides. nih.gov

In addition to de novo synthesis, cells can also generate nucleotides through the purine salvage pathway, which recycles purine bases from the degradation of nucleic acids. mdpi.commsdmanuals.com A crucial enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.commsdmanuals.com Thiopurine analogues, such as 6-MP and 6-TG, are substrates for HGPRT and compete with the natural substrates, hypoxanthine (B114508) and guanine (B1146940). drugbank.commedkoo.comfda.gov

This competition leads to the conversion of the thiopurine bases into their corresponding fraudulent nucleotides, TIMP and TGMP, respectively. drugbank.commedkoo.com The formation of these thionucleotides is a critical activation step for the cytotoxic activity of these drugs. While this process is essential for their therapeutic effect, it also interferes with the normal functioning of the salvage pathway, further contributing to the disruption of purine nucleotide homeostasis. The reliance of certain tumors on the salvage pathway can be exploited, as co-inhibition of the salvage pathway and other metabolic routes can lead to synergistic anti-tumor effects. biorxiv.org

| Thiopurine Analogue | Active Metabolite(s) | Primary Enzyme Target(s) in Purine Synthesis | Mechanism of Action |

| 6-Mercaptopurine (6-MP) | 6-Thioinosine monophosphate (TIMP), 6-Methylthioinosine monophosphate (MTIMP) | Glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPATase), Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Competitive inhibition of HGPRT, Pseudo-feedback inhibition of GPATase. drugbank.comfda.gov |

| 6-Thioguanine (6-TG) | 6-Thioguanosine monophosphate (TGMP) | Glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPATase), Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Competitive inhibition of HGPRT, Pseudo-feedback inhibition of GPATase. drugbank.commedkoo.com |

Inhibition of De Novo Purine Synthesis (e.g., Glutamine-5-phosphoribosylpyrophosphate Amidotransferase)

Perturbation of Nucleic Acid Homeostasis and Integrity

Beyond the disruption of nucleotide synthesis, thiopurine analogues directly compromise the integrity of DNA and RNA through their incorporation into these macromolecules and by impairing the cellular machinery responsible for their maintenance.

A major mechanism of cytotoxicity for thiopurine analogues is their incorporation into the nucleic acid polymers, DNA and RNA. researchgate.netfda.gov Following their conversion to the triphosphate forms, 6-thioguanosine triphosphate (TGTP) and deoxy-6-thioguanosine triphosphate (dGTP), these fraudulent nucleotides are utilized by DNA and RNA polymerases during the replication and transcription processes. drugbank.comfda.gov

The substitution of guanine with thioguanine in the DNA strand creates a structural distortion. fda.gov This alteration can lead to mismatches during subsequent rounds of DNA replication, introducing mutations into the genetic code. The presence of thioguanine in RNA can affect its processing, stability, and function in protein synthesis. drugbank.com Studies using radiolabeled 6-thioguanine have demonstrated its extensive incorporation into the DNA of bone marrow cells. medkoo.comfda.gov This incorporation of fraudulent bases is a key contributor to the cell death induced by these compounds. drugbank.com

The incorporation of thionucleotides into DNA triggers cellular stress responses and can directly impede the processes of DNA replication and repair. fda.gov The presence of thioguanine adducts in the DNA template can stall the progression of DNA polymerase, leading to incomplete replication and the generation of DNA strand breaks. researchgate.net

Furthermore, the cell's DNA repair machinery may recognize the thioguanine-containing DNA as damaged. researchgate.net However, the attempts to repair this damage can be futile and may even lead to more severe DNA lesions, such as double-strand breaks. This can overwhelm the cell's repair capacity and ultimately trigger programmed cell death (apoptosis). The interplay between DNA damage signaling, cell cycle arrest, and the induction of apoptosis is a critical aspect of the cytotoxic action of thiopurine analogues.

Modulation of Specific Enzyme Targets and Signaling Pathways

Inhibition of IMP Dehydrogenase (IMPDH)

Inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo synthesis of guanine nucleotides. tandfonline.com It catalyzes the NAD+-dependent oxidation of inosine 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). tandfonline.com This pathway is essential for the proliferation of various cells, including lymphocytes, making IMPDH a significant target for immunosuppressive and antiproliferative therapies. tandfonline.com Two isoforms of human IMPDH, type I and type II, have been identified, with IMPDH II being more closely associated with cell differentiation and neoplastic transformation. tandfonline.com

The inhibition of IMPDH leads to a reduction in cellular guanine nucleotide levels, which is a key strategy for achieving antiproliferative effects. tandfonline.com Mycophenolic acid (MPA) is a well-known reversible, potent, and uncompetitive inhibitor of IMPDH. tandfonline.com The quest for novel IMPDH inhibitors with improved properties continues to be an active area of research. tandfonline.com

Studies on analogues of 3-methyl-7H-purine-6-thione have provided insights into the structure-activity relationship for IMPDH II inhibition. For instance, a study exploring modifications of a potent IMPDH inhibitor, VX-148, which shares structural similarities with purine analogues, revealed that even slight changes to the molecular structure can significantly impact its inhibitory potency against IMPDH II. tandfonline.comtandfonline.com This highlights the stringent structural requirements for effective inhibition of the enzyme. tandfonline.com Some analogues that showed no inhibition of IMPDH still affected the proliferation of human peripheral blood mononuclear cells (PBMCs), suggesting they may act through other mechanisms. tandfonline.com

Table 1: In Vitro Inhibitory Activity of Selected IMPDH Inhibitor Analogues

| Compound | Target | pIC50 | PBMC Proliferation Inhibition (pIC50) |

| MPA (Mycophenolic Acid) | IMPDH II | 6.89 | 6.9 |

| VX-497 | IMPDH II | 8.46 | 6.6 |

| VX-148 | IMPDH II | 6.42 | 7.06 |

| Analogue 13 | IMPDH II | 6.63 | 6.25 |

| Analogue 14 | IMPDH II | 4.71 | <5 |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Data sourced from a study on novel IMPDH inhibitors. tandfonline.com

Interactions with DNA Polymerases and Ribonucleotide Reductase

While direct studies on the interaction of this compound with DNA polymerases are not extensively detailed in the provided context, the broader class of purine analogues is known to interfere with nucleic acid synthesis. drugbank.com

Ribonucleotide reductase (RNR) is a crucial enzyme for DNA synthesis and repair, as it catalyzes the formation of deoxyribonucleotides from ribonucleotides. unina.it Inhibition of RNR is a recognized strategy in cancer therapy. unina.it Some thiosemicarbazones, which are compounds that can be structurally related to purine derivatives, are known inhibitors of ribonucleotide reductase. researchgate.net For example, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent RNR inhibitor that has been extensively studied in clinical trials. unina.it The mechanism often involves the chelation of iron within the enzyme's catalytic center, which is essential for its function. researchgate.net A selective inhibitor of the RRM2 subunit of RNR, known as 3-AP, has been shown to enhance the radiosensitivity of certain cancer cells, leading to increased apoptosis. nih.gov

Inhibition of Purine Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. nih.govmdpi.com Inhibition of PNP is a therapeutic strategy for conditions where T-cell impairment is beneficial, such as leukemia and autoimmune diseases. nih.gov

7-methyl-6-thio-guanosine, a synthetic analogue of guanosine and structurally related to this compound, is a known substrate for human PNP and is commonly used in activity assays. nih.gov Structural and kinetic studies of human PNP in complex with 7-methyl-6-thio-guanosine have provided valuable insights into the enzyme's mechanism and how modifications to the purine ring affect binding and catalysis. nih.gov This knowledge is instrumental in the design of new and more effective PNP inhibitors. nih.gov For instance, 8-azapurine (B62227) nucleosides are also recognized as substrates and inhibitors of PNP. researchgate.net Alterations in PNP activity have also been linked to oxidative injury and cellular damage. jci.org

Impact on GTPase Signaling (e.g., Rac1, RhoA, CDC42)

Small GTPases of the Rho family, including Rac1, RhoA, and CDC42, are critical regulators of numerous cellular processes such as cytoskeleton organization, cell cycle progression, and cell migration. cytoskeleton.complos.org Thiopurines, a class of compounds that includes this compound, have been shown to impact GTPase signaling. For example, 6-thioguanine (6-TG) is known to inhibit Rac1, RhoA, and CDC42. plos.org This inhibition is a key part of its antiviral and immunosuppressive activities. plos.org

The antiviral effect of 6-TG against certain viruses has been linked to its ability to interfere with the function of a cellular GTPase. plos.org While specific inhibitors of Rac1, RhoA, and CDC42 did not replicate the antiviral effect of 6-TG in one study, a broad GTPase agonist could counteract it, suggesting that 6-TG may target an as-yet-unidentified GTPase or have a broader impact on GTPase signaling. plos.org The inhibitory action of thiopurines on Rac1 requires their conversion to the active nucleotide form by the enzyme hypoxanthine phosphoribosyltransferase 1 (HPRT1). plos.org In the context of cancer, inhibition of Rac1 and Cdc42 by specific small molecules has been shown to suppress tumor growth and induce apoptosis. plos.org Rac1 and Cdc42 are also known to regulate chondrocyte proliferation, hypertrophy, and apoptosis. nih.gov

Emerging Enzyme Targets (e.g., DprE1, Topoisomerase II, DPP-4, Matrix Metalloproteinases)

Recent research has identified several emerging enzyme targets for purine-based compounds, including analogues of this compound.

DprE1: Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a promising target for new antitubercular drugs. cuni.cznih.gov Phenotypic screening of purine derivatives has led to the identification of potent inhibitors of Mycobacterium tuberculosis. cuni.cz For example, certain 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have shown strong antimycobacterial activity by inhibiting DprE1. cuni.cz

Topoisomerase II: Topoisomerase II is a nuclear enzyme crucial for DNA replication, repair, and transcription. researchgate.net It functions by creating transient double-strand breaks in DNA to resolve topological problems. researchgate.net Inhibitors of topoisomerase II, known as poisons, trap the enzyme-DNA complex, leading to DNA damage and cell death, a mechanism exploited in cancer therapy. researchgate.net Some thiosemicarbazones have been shown to inhibit topoisomerase IIα. researchgate.net Additionally, certain palladium(II) complexes have demonstrated the ability to inhibit Topoisomerase II. researchgate.net

DPP-4: Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes. nih.gov Novel 3,7-dihydro-1H-purine-2,6-dione derivatives have been developed as potent DPP-4 inhibitors. nih.gov Some of these compounds have shown high potency, comparable to the established DPP-4 inhibitor linagliptin. nih.govdrugbank.com

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. dovepress.com Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. nih.govvietnamjournal.ru While some MMPs have detrimental effects, others can be beneficial. dovepress.com The development of selective MMP inhibitors is an active area of research. dovepress.com Some purine derivatives have been explored for their potential to inhibit MMPs.

Cellular Consequences and Stress Responses

Induction of Apoptosis in Cultured Cells

The inhibition of key cellular enzymes by this compound and its analogues often leads to the induction of apoptosis, or programmed cell death, in cultured cancer cells.

The antiproliferative effects of IMPDH inhibitors are closely linked to their ability to trigger apoptosis. mdpi.com By depleting the intracellular pool of guanine nucleotides, these compounds can arrest the cell cycle and activate apoptotic pathways. mdpi.com

Similarly, the inhibition of ribonucleotide reductase by compounds like 3-AP has been shown to significantly increase apoptosis in cancer cells, particularly when combined with other treatments like radiation. nih.gov

Studies on various purine derivatives have consistently demonstrated their pro-apoptotic capabilities. For instance, novel 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis in human leukemia (HL-60) cells. imtm.cz Flow cytometry analysis confirmed that these compounds induced cell death primarily through apoptosis rather than necrosis. imtm.cz Another theobromine-based purine derivative was found to arrest the cell cycle at the G2/M phase and induce apoptosis in lung cancer (A549) cells. mdpi.com Furthermore, certain 6-substituted purine analogues have been reported to induce apoptosis in various human cancer cell lines, including those of the prostate and breast.

Table 2: Apoptotic Activity of Selected Purine Derivatives on HL-60 Cells

| Compound | Concentration (µM) | % Apoptotic Cells |

| 7a | 50 | ~40% |

| 7d | 50 | ~70% |

| 7e | 50 | ~30% |

| 7g | 50 | ~30% |

| 7h | 50 | ~30% |

| 7i | 50 | ~40% |

| 7j | 50 | ~70% |

| Cisplatin (Control) | 50 | 66% |

Data represents the percentage of apoptotic cells after 24 hours of treatment. imtm.cz

Alterations in Cell Cycle Progression

Purine analogues, a class of compounds structurally related to endogenous purine bases, are known to interfere with cellular processes by mimicking natural metabolites. This interference often leads to significant disruptions in the cell cycle, a tightly regulated process governing cell division. In vitro studies on analogues of this compound, such as 6-thioguanine (6-TG), bendamustine, and various synthetic substituted purines, have demonstrated their capacity to induce cell cycle arrest at different phases.

The mechanism of action frequently involves the incorporation of these fraudulent nucleotides into DNA, which triggers DNA damage response pathways. nih.gov This leads to the activation of cell cycle checkpoints, which are surveillance mechanisms that halt cycle progression to allow for DNA repair or, if the damage is too severe, to initiate apoptosis (programmed cell death). nih.govnih.gov For instance, treatment of cells with 6-TG has been shown to result in the activation of the DNA mismatch repair system, leading to G2/M checkpoint activation and subsequent cell cycle arrest in this phase. nih.govnih.gov Knocking down the enzyme hypoxanthine phosphoribosyl transferase (HPRT), which is required to metabolize 6-TG into its active form, was found to attenuate this 6-TG-induced G2/M arrest. nih.govnih.gov

Other purine analogues exert their effects by inhibiting key regulatory proteins of the cell cycle, particularly cyclin-dependent kinases (CDKs). nih.gov CDKs, in complex with their cyclin partners, are essential for driving the transitions between different cell cycle phases. nih.gov Inhibition of CDKs is thus a critical target for anticancer drug development. nih.gov A variety of 2,6,9-trisubstituted purine derivatives have been synthesized and shown to be potent CDK inhibitors, arresting cell cycle progression. nih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of the purine ring, have shown significant inhibitory activity against CDK2/cyclin A2, leading to cell cycle arrest in the S phase. nih.gov Similarly, other substituted purine analogues have been found to cause arrest in the G1/S or G2/M phases. ijpsdronline.comnih.gov Bendamustine, which has a purine-like structure, has been observed to induce a late S-phase arrest. plos.org

The specific phase of cell cycle arrest can vary depending on the compound's structure, the cell type, and the concentration used. Studies on primary T lymphocytes have shown that purine synthesis inhibitors can control both the G1 to S phase transition and progression through the S phase. aai.org

Table 1: Effects of this compound Analogues on Cell Cycle Progression in Vitro

| Compound/Analogue Class | Cell Line(s) | Observed Effect | Key Molecular Target(s)/Mechanism | Citation |

|---|---|---|---|---|

| 6-Thioguanine (6-TG) | Murine hematopoietic cells (FL5.12) | G2/M phase arrest | Activation of G2/M checkpoint via DNA damage response | nih.govnih.gov |

| Bendamustine | Lymphoid malignancy cell lines (HBL-2, B104, Namalwa, U266) | Late S-phase arrest | Induction of DNA damage response | plos.org |

| 2-Aminopurine | BHK cells | Overrides checkpoints in G1, S, and G2 phases | Potential inhibition of a protein kinase controlling multiple checkpoints | pnas.org |

| Pyrazolo[3,4-d]pyrimidine derivatives | HCT-116 (colorectal carcinoma) | Pre-G1 and S phase arrest | Inhibition of CDK2/cyclin A2 | nih.gov |

| 6,7-disubstituted 7H-purine analogues | SKBR3 (breast cancer) | G2/M phase arrest | Dual inhibition of EGFR/HER2 kinases | ijpsdronline.com |

| 2-aminopyrimidine derivatives | Molm-13 (leukemia) | G1/S phase arrest | Inhibition of JAK2 and FLT3 kinases | nih.gov |

Activation of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle for the synthesis, folding, and modification of secreted and transmembrane proteins. researchgate.net A disruption in ER homeostasis, often caused by an accumulation of unfolded or misfolded proteins, triggers a cellular stress response known as the Unfolded Protein Response (UPR). researchgate.netnih.gov Recent in vitro research has identified that thiopurine analogues of this compound, specifically 6-thioguanine (6-TG) and its ribonucleoside form, 6-thioguanosine (6-TGo), are potent inducers of the UPR. researchgate.netnih.govbiorxiv.org This activation represents a distinct mechanism of action compared to other related compounds like 6-mercaptopurine (6-MP), which has little effect on the UPR. biorxiv.org

The UPR is mediated by three main ER-resident sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). researchgate.net Studies have shown that 6-TG and 6-TGo treatment leads to the activation of all three of these UPR sensors. researchgate.netasm.orgplos.org

IRE1 Pathway: Upon activation, IRE1 catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. asm.org Treatment with 6-TG induces this splicing event, leading to the production of the active transcription factor XBP1s. asm.orgplos.org XBP1s then translocates to the nucleus to upregulate genes involved in ER-associated degradation (ERAD) and protein folding, such as EDEM1 and Erdj4. biorxiv.orgplos.org

PERK Pathway: Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which globally attenuates protein synthesis but selectively enhances the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). nih.govbiorxiv.org ATF4, in turn, induces the expression of pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein). biorxiv.orgplos.org 6-TG treatment has been shown to increase the expression of both ATF4 and CHOP. biorxiv.orgplos.org

ATF6 Pathway: When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain (ATF6-N). plos.org This fragment then moves to the nucleus to activate the transcription of ER chaperone genes, such as BiP (also known as GRP78) and HERPUD1. biorxiv.orgplos.org Studies confirm that 6-TG stimulates the expression of these ATF6 target genes. plos.org

This comprehensive activation of the UPR by 6-TG and 6-TGo markedly alters the ER environment. plos.org This mechanism is particularly relevant in the context of viral infections, as the disruption of ER proteostasis and glycoprotein (B1211001) processing has been shown to be a key component of the antiviral effects of these thiopurines. nih.govplos.orgnews-medical.net

Table 2: In Vitro Effects of Thiopurine Analogues on UPR Activation

| UPR Pathway | Key Protein/Event | Effect of 6-Thioguanine (6-TG) / 6-Thioguanosine (6-TGo) | Downstream Target Gene(s) | Citation |

|---|---|---|---|---|

| IRE1 | IRE1 phosphorylation | Increased | - | researchgate.netasm.org |

| XBP1 mRNA splicing | Induced | Erdj4, EDEM1 | biorxiv.orgasm.orgplos.org | |

| PERK | PERK phosphorylation | Increased | - | researchgate.netasm.org |

| eIF2α phosphorylation | Increased | ATF4, CHOP | biorxiv.orgplos.org | |

| ATF6 | ATF6 activation | Induced | BiP (GRP78), HERPUD1 | biorxiv.orgasm.orgplos.org |

Biological Activities of 3 Methyl 7h Purine 6 Thione Analogues in Vitro and Ex Vivo Models

Antineoplastic Activity in Cell Culture Systems

The anticancer properties of purine (B94841) analogues have been a significant area of research. These compounds often exert their effects by interfering with nucleic acid synthesis or other critical cellular pathways in cancer cells.

Derivatives of 3-methyl-7H-purine-6-thione and related purine analogues have shown cytotoxic effects against a variety of cancer cell lines. For instance, new thiopurines with propargylthio, pyrrolidinobutynylthio, sulfenamide (B3320178), and sulfonamide groups have been tested against glioblastoma SNB-19, melanoma C-32, and human ductal breast epithelial tumor T47D cell lines. nih.gov One of the most potent compounds, 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine, exhibited significant activity against SBN-19 and C-32 cell lines, with EC50 values comparable to the chemotherapy drug cisplatin. nih.gov

Furthermore, 6-substituted purine analogues have demonstrated strong anticancer activity against various human cancer cell lines, including prostate (PC-3) and breast (MCF7) cancers, with IC50 values often below 10 μM. In studies on triple-negative breast cancer, newly synthesized purine analogues showed significant reduction in cell viability in MDA-MB-231 cells, with one compound having an IC50 value as low as 0.166 μM. A series of 6,8,9-trisubstituted purine analogues also exhibited notable cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. tubitak.gov.tr

The cytotoxicity of these compounds can be influenced by their chemical structure. For example, the introduction of a pyrrolidine (B122466) ring to an alkynyl chain in certain purine derivatives was found to enhance their activity. nih.gov Similarly, modifications at the C(8) position of the purine scaffold with substituents like 4-trifluoromethylphenyl and 4-methoxyphenyl (B3050149) have resulted in compounds with remarkable cytotoxic effects in various hepatocellular cancer cell lines. nih.gov

Table 1: Cytotoxicity of this compound Analogues and Related Purine Derivatives in Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Glioblastoma (SNB-19) | 5.00 µg/mL | nih.gov |

| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Melanoma (C-32) | 7.58 µg/mL | nih.gov |

| 6-Substituted purine analogue | Prostate Cancer (PC-3) | < 10 µM | |

| 6-Substituted purine analogue | Breast Cancer (MCF7) | < 10 µM | |

| Purine analogue | Triple-Negative Breast Cancer (MDA-MB-231) | 0.166 µM | |

| 6-(Substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative (Compound 5) | Liver Cancer (Huh7) | Notable cytotoxicity | tubitak.gov.tr |

| 6-(Substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative (Compound 6) | Colon Cancer (HCT116) | Notable cytotoxicity | tubitak.gov.tr |

| Purine derivative with 4-trifluoromethylphenyl at C(8) | Hepatocellular Carcinoma (Huh7, FOCUS, SNU475, SNU182, HepG2, Hep3B) | 2.9–9.3 μM | nih.gov |

| Purine derivative with 4-methoxyphenyl at C(8) | Hepatocellular Carcinoma (Huh7, FOCUS, SNU475, SNU182, HepG2, Hep3B) | 2.9–9.3 μM | nih.gov |

| 2-Aminopurin-6-thione derivative (N-7 regioisomer) | Murine Leukemia (L1210) | 7.8 µg/mL | semanticscholar.org |

| 2-Aminopurin-6-thione derivative (N-7 regioisomer) | Human T-cell Leukemia (Molt4/C8) | 20 µg/mL | semanticscholar.org |

| 2-Aminopurin-6-thione derivative (N-7 regioisomer) | Human T-cell Leukemia (CEM) | 19 µg/mL | semanticscholar.org |

| Thioxoimidazolidinone derivative (Compound 12) | Colon Cancer (HCT-116) | 1.87 µM | mdpi.com |

| Thioxoimidazolidinone derivative (Compound 12) | Breast Cancer (MCF-7) | 5.70 µM | mdpi.com |

| Thioxoimidazolidinone derivative (Compound 12) | Liver Cancer (HepG-2) | 7.30 µM | mdpi.com |

The antiproliferative effects of this compound analogues are often linked to their ability to induce programmed cell death, or apoptosis. Some derivatives have been shown to trigger apoptosis through the intrinsic pathway, which is mediated by mitochondria. For example, a novel purine derivative was found to induce apoptosis in HL-60 cells and cause cell cycle arrest at the S-phase. imtm.cz

The mechanism of action can also involve the inhibition of key enzymes. Thiopurines like 6-mercaptopurine (B1684380) can interfere with nucleic acid biosynthesis by competing with natural purine bases. drugbank.com Metabolites of these compounds can inhibit de novo purine synthesis, a pathway that is crucial for the proliferation of cancer cells. nih.gov This is particularly relevant in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), which makes them more dependent on this synthesis pathway. nih.gov

Furthermore, some purine analogues can modulate signaling pathways by interacting with kinases that regulate cell growth and survival. For instance, certain derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com One such purine compound inhibited CDK with an IC50 of 0.219 nM and led to a significant increase in apoptotic cells. mdpi.com

Cytotoxicity Profile Against Various Cancer Cell Lines

Antiviral Activity at the Cellular Level

In addition to their anticancer properties, purine analogues have been investigated for their potential as antiviral agents. Their structural similarity to natural nucleosides allows them to interfere with viral replication processes.

Thiopurines such as 6-thioguanine (B1684491) (6-TG) and its derivatives have been shown to inhibit the replication of various viruses. One of the proposed mechanisms involves the interference with the processing of viral glycoproteins. plos.org For example, 6-TG has been demonstrated to inhibit the maturation of the Spike (S) protein of coronaviruses. plos.org This inhibition is thought to occur through the targeting of a cellular GTPase, which is essential for the proper processing of the viral glycoprotein (B1211001). plos.org

The antiviral activity of these compounds is often dependent on their metabolic activation within the host cell. For 6-TG to be effective, it needs to be converted to 6-thioguanosine (B559654) 5'-monophosphate (6-TGMP) by the enzyme hypoxanthine (B114508) phosphoribosyltransferase 1 (HPRT1). plos.org This active metabolite can then interfere with viral replication.

Analogues of this compound and related purine derivatives have shown activity against a broad range of viruses, including both RNA and DNA viruses. For example, oligonucleotides containing a 6-thiopurine or 6-thioguanine base have demonstrated potent antiviral activity, including against the human immunodeficiency virus (HIV) reverse transcriptase. nih.gov Ribavirin, a 1,2,4-triazole (B32235) nucleoside analogue, is a well-known broad-spectrum antiviral drug effective against various RNA and DNA viruses. mdpi.com

Studies have also explored the antiviral activity of purine analogues against other viruses. For instance, some purine derivatives have shown activity against herpes simplex virus (HSV). researchgate.netacs.org The antiviral potential of these compounds is an active area of research, with efforts focused on synthesizing new derivatives with improved efficacy and a broader spectrum of activity. researchgate.net

Table 2: Antiviral Activity of Purine Analogues

| Compound/Analogue | Virus | Mechanism/Effect | Reference |

|---|---|---|---|

| 6-Thioguanine (6-TG) | Coronaviruses | Inhibits Spike protein maturation | plos.org |

| 6-Thiopurine/6-Thioguanine containing oligonucleotides | Human Immunodeficiency Virus (HIV) | Inhibit reverse transcriptase | nih.gov |

| (S)‐4‐[2‐amino‐9‐(β‐D‐ribofuranosyl)‐purin‐6‐yl]‐7,8‐difluoro‐3,4‐dihydro‐3‐methyl‐2H‐ mdpi.combenzoxazine | Herpes Simplex Virus Type 1 (HSV-1) | Significant antiviral activity | researchgate.net |

| Pyridine-based thioglycoside phosphoramidate (B1195095) (Compound 11) | Herpes Simplex Virus Type 1 (HSV-1) | IC50 of 6.6 µg/100 µL | acs.org |

| Pyrimidine-based thioglycoside phosphoramidate (Compound 5b) | Herpes Simplex Virus Type 1 (HSV-1) | IC50 of 6.3 µg/100 µL | acs.org |

| Ribavirin | RNA and DNA viruses | Broad-spectrum antiviral | mdpi.com |

Mechanisms of Viral Replication Inhibition (e.g., viral glycoprotein processing)

Immunosuppressive Effects in Cellular and Tissue Models

Thiopurines, including 6-mercaptopurine and its prodrug azathioprine, are well-established immunosuppressive agents. nih.govnih.gov Their mechanism of action in this context involves the inhibition of lymphocyte proliferation. clockss.org By interfering with DNA and RNA synthesis, these compounds can suppress the expansion of mitotically active lymphocyte populations, which is a key process in the immune response. clockss.org This immunosuppressive activity has led to their use in the management of autoimmune diseases and in preventing organ transplant rejection. nih.gov

Modulation of Immune Cell Function and Proliferation

Analogues of this compound have demonstrated notable effects on the function and proliferation of various immune cells in laboratory settings. These compounds are part of a broader class of thiopurines, which includes well-known immunosuppressive agents like 6-mercaptopurine and azathioprine. nih.govcore.ac.uk The introduction of a sulfur atom at the 6-position and a methyl group at the 3- or 7-position of the purine ring can significantly alter the biological activity of the parent molecule. nih.govcuni.cz

Studies on related purine analogues have shown that they can suppress the proliferation of lymphocytes, which are key players in the adaptive immune response. For instance, certain guanosine (B1672433) analogues have been found to activate immune cells through Toll-like receptor 7 (TLR7), leading to the production of cytokines such as IL-6 and IL-12. researchgate.net Conversely, other analogues can antagonize TLR7 signaling, thereby inhibiting cytokine induction. researchgate.net This dual capability highlights the nuanced effects that small structural modifications can have on the immunomodulatory properties of purine derivatives.

In vitro studies with various thiopurine derivatives have demonstrated their cytotoxic and anti-proliferative effects on different cancer cell lines, including those of hematopoietic origin such as leukemia. nih.govresearchgate.netresearchgate.net For example, a 2-aminopurin-6-thione derivative showed significant cytostatic activity against murine leukemia cells (L1210). researchgate.net Another study found that certain 6-mercaptopurine derivatives exhibited potent activity against human B-CLL (chronic lymphocytic leukemia) cells. a2bchem.com While these studies focus on cancer cells, the findings are relevant to immunomodulation as they demonstrate the potent effects of these compounds on lymphocyte proliferation.

The table below summarizes the in vitro activity of selected thiopurine analogues against different cell lines, illustrating their anti-proliferative effects.

| Compound/Analogue | Cell Line | Activity | Reference |

| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | SNB-19 (Glioblastoma), C-32 (Melanoma) | EC50 = 5.00 and 7.58 µg/ml, respectively | nih.gov |

| Azathioprine Analogs (2a, 2b, 3a) | SNB-19 (Glioblastoma), C-32 (Melanoma) | More active than azathioprine | nih.gov |

| 2-aminopurin-6-thione derivative (6a) | L1210 (Murine Leukemia) | High cytostatic activity | researchgate.net |

| 6-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)disulfanyl)-7H-purine | CLL-119, L1210, HL60 | Active | researchgate.net |

Underlying Molecular Mechanisms of Immunomodulation

The immunomodulatory effects of this compound analogues are rooted in their ability to interfere with fundamental biochemical pathways. As purine analogues, they can be recognized by enzymes involved in purine metabolism and incorporated into cellular processes, leading to the disruption of normal function. drugbank.com

A primary mechanism of action for many thiopurines is their interference with nucleic acid synthesis. drugbank.comresearchgate.net These compounds can be converted into their corresponding ribonucleotides by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). drugbank.com The resulting fraudulent nucleotides can then inhibit key enzymes in the de novo pathway of purine ribonucleotide synthesis. For example, thioinosinic acid (TIMP), a metabolite of mercaptopurine, inhibits the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP). drugbank.com Furthermore, the methylated form, 6-methylthioinosinate (MTIMP), can inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, a rate-limiting enzyme in the purine synthesis pathway. drugbank.com By disrupting the supply of purine nucleotides, these analogues effectively halt DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, including activated lymphocytes.

Another key molecular mechanism involves the activation or inhibition of specific signaling pathways. As mentioned, some guanosine analogues can activate Toll-like receptor 7 (TLR7), a key component of the innate immune system responsible for recognizing single-stranded RNA viruses. researchgate.net This activation leads to a downstream signaling cascade that results in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules on antigen-presenting cells. researchgate.net Conversely, the antagonistic activity of other analogues on TLR7 demonstrates that these compounds can also suppress immune responses by blocking these same pathways. researchgate.net

The table below outlines the key molecular targets and mechanisms of action for related purine analogues.

| Molecular Target/Mechanism | Effect | Compound Class | Reference |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) | Conversion to active ribonucleotides | Thiopurines | drugbank.com |

| Inhibition of de novo purine synthesis | Blocks DNA and RNA synthesis, inhibits cell proliferation | Thiopurines | drugbank.com |

| Toll-like receptor 7 (TLR7) | Activation or antagonism, leading to modulation of cytokine production | Guanosine analogues | researchgate.net |

| Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) | Inhibition of a key enzyme in mycobacterial cell wall synthesis | 7H-purines | cuni.cz |

Structure Activity Relationships Sar and Rational Design of 3 Methyl 7h Purine 6 Thione Derivatives

Elucidation of Key Structural Determinants for Biological Efficacy

The biological activity of purine (B94841) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. The placement of a methyl group and modifications to the purine ring or the exocyclic thione group are critical determinants of efficacy and selectivity.

The position of the methyl group on the purine ring is a crucial factor that dictates the molecule's interaction with biological targets and, consequently, its activity and selectivity. While the 7H-purine tautomer is specified, the location of the methyl group at N3 is just one of several possibilities, each conferring distinct properties.

Studies on various purine analogs demonstrate the significance of the methylation site. For instance, in research on adenine (B156593) derivatives binding to lima bean lectin, methylation at the N1, N3, or N7 positions was found to inhibit binding, underscoring the specific interactions involving these ring nitrogens. umich.edu The 6-amino group was essential for binding, and progressive methylation of this exocyclic group also led to a decrease in binding affinity. umich.edu This suggests that the N3-methylation of the target compound likely plays a significant role in defining its target profile and selectivity, potentially by preventing interactions that are possible with an unsubstituted N3 position or enabling new, favorable interactions.

Furthermore, the regioselectivity of alkylation is a key aspect of synthesis and a determinant of the final product's biological profile. Direct alkylation of 6-substituted purines often yields a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable and predominant product. acs.org The development of methods for regioselective N7-alkylation highlights the distinct biological importance of less common isomers. acs.org The enzymatic function of Varicella-Zoster virus thymidine (B127349) kinase (VZV TK) is significantly impacted by the presence of an NH2 group at the C2 position of the purine moiety, while methylation of the thione group at C6 can alter the base's polarizability and influence catalytic activity. harvard.edu

The methyl group itself can be a key pharmacophoric feature. In the diphtheria toxin repressor (DtxR), van der Waals interactions between the repressor and methyl groups of thymine (B56734) bases in the DNA binding sequence contribute significantly to the binding energy, totaling 3.4 kcal/mol for four methyl groups. acs.org This illustrates that a single methyl group, such as in 3-methyl-7H-purine-6-thione, can be a critical determinant for target recognition and binding affinity.

Table 1: Influence of Methylation Position on the Biological Activity of Purine Analogs

| Methylation Position | General Effect on Activity/Binding | Reference |

| N1-Methyl | Can inhibit or reduce binding affinity, suggesting a key interaction point. | umich.edu |

| N3-Methyl | Can inhibit or alter binding, indicating its role in molecular recognition. | umich.edu |

| N6-Methyl (exocyclic) | Progressive methylation (NH2 > NHMe > NMe2) decreases binding affinity. | umich.edu |

| N7-Methyl | N7-substituted derivatives often have distinct biological activities from N9 isomers. | acs.org |

| C6-Methyl (on thione) | Modifies the polarizability of the purine base, influencing enzyme turnover. | harvard.edu |

Beyond methylation, substituents at other positions of the purine core (C2, C8) and modifications of the C6-thione moiety are pivotal for modulating biological activity.

Thorough SAR studies on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines identified these compounds as potent antitubercular agents. cuni.cz These studies revealed the critical importance of the 7-(naphthalen-2-ylmethyl) substituent for antimycobacterial activity, while also showing that positions 2 and 6 of the purine core were amenable to structural changes to optimize the compounds. cuni.cz Optimized analogs with 6-amino or ethylamino substitutions demonstrated potent activity against Mycobacterium tuberculosis. cuni.cz

In the context of anticancer activity, modifications at positions 2, 6, and 8 are widely explored. Studies on 7-methylpurines showed that compounds with two alkynylthio groups (at C2 and C6, or C6 and C8) were generally more active than those with only one. nih.gov Specifically, 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine showed selective and potent activity against melanoma and adenocarcinoma cell lines. nih.gov The nature and location of the substituent are thus key to the observed anticancer effects. nih.gov

The thione moiety at C6 is also a frequent target for modification. Conversion of a 6-oxo purine to a 6-chloro derivative allows for subsequent reactions with various nucleophiles to introduce alkoxy or thioalkoxy groups. cuni.cz The synthesis of 6-(methylsulfanyl)purine derivatives from their 6-thione precursors can significantly alter their biological profile, as seen in studies with herpesviral thymidine kinases where the methylated thione derivative showed a different phosphorylation pattern. harvard.edu Conversely, converting thiopurines into sulfenamide (B3320178) and sulfonamide derivatives has been shown to result in compounds with very weak anticancer activity, indicating that the oxidized sulfur atom is not favorable for this specific activity. core.ac.uk

Table 2: Effect of Substituents on the Biological Activity of Purine Analogs

| Position of Substitution | Substituent Type | Observed Biological Effect | Reference |

| C2 | Amino group (-NH2) | Impaired the function of VZV TK. | harvard.edu |

| C2, C6, C8 | Alkynylthio groups | Generally enhanced anticancer activity, especially with two such groups. | nih.gov |

| C6 | Amino or Ethylamino | Optimized antitubercular activity in 7H-purine series. | cuni.cz |

| C6 | Phenyl-sulfonamide | Indispensable for xanthine (B1682287) oxidase inhibitory activity in related heterocycles. | plos.org |

| C6 (Thione Moiety) | Sulfenamide/Sulfonamide | Resulted in very weak anticancer activity. | core.ac.uk |

| C7 | Naphthalen-2-ylmethyl | Crucial for antimycobacterial activity. | cuni.cz |

Influence of Methylation Position on Activity and Selectivity

Characterization of Ligand-Target Binding Interactions

Understanding how these molecules interact with their target macromolecules at an atomic level is fundamental to explaining their biological effects and to the rational design of improved derivatives.

The binding of purine analogs is often characterized by their insertion into ATP-binding sites or similar pockets in enzymes like kinases and dehydrogenases. These pockets typically feature a combination of hydrogen bond donors/acceptors and hydrophobic regions that complement the structure of the purine ring.

For example, in the epidermal growth factor receptor (EGFR), a common target for purine-like inhibitors, the adenine binding pocket accommodates the purine ring. mdpi.commdpi.com Key interactions often involve hydrogen bonds between the purine's nitrogen atoms and the backbone of a "hinge region" residue, such as methionine (e.g., Met793 in EGFR). mdpi.commdpi.com The binding pocket is further defined by hydrophobic regions that interact with substituents on the purine core. mdpi.com The N6-methyl group of modified adenosine, for example, is stabilized in a pocket through hydrophobic interactions with tyrosine, leucine, and arginine residues in m6A-erasers. frontiersin.org

In xanthine oxidase, the active pocket for a thiazolidine-2-thione inhibitor involves hydrogen bonds between the thione moiety and residues like Glu263 and Ser347, while a phenyl-sulfonyl moiety interacts with Gly260 and Ile264 in a deeper part of the pocket. plos.org Similarly, studies of methyl-substituted ligands binding to human carbonic anhydrase II (hCAII) show extensive contacts between the ligand's aromatic ring and hydrophobic residues such as Val121, Val143, and Leu198. acs.org These examples highlight a common theme: a heterocyclic core anchored by hydrogen bonds, with substituents branching out to engage hydrophobic sub-pockets, thereby enhancing affinity and conferring selectivity.

The affinity and specificity of a ligand for its target are determined by the sum of all intermolecular forces, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. Minor changes to the ligand's structure can significantly alter these interactions and thus its binding properties.

The importance of hydrogen bonding is paramount. In many kinase inhibitors, the adenine group of ATP forms critical hydrogen bonds with the hinge region backbone. mdpi.com For purine analogs to be effective, they must mimic these interactions. The binding of theobromine (B1682246) derivatives to EGFR, for instance, is anchored by a crucial hydrogen bond between a carbonyl group and Met793. mdpi.com The mutation of residues involved in such hydrogen bonds has been shown to abrogate the enzymatic activity of the target protein. frontiersin.org

Analysis of Binding Pockets and Interaction Motifs in Target Macromolecules

Application of Computational Chemistry in Drug Design

Computational chemistry has become an indispensable tool in the rational design of novel purine derivatives, enabling the prediction of binding modes, affinities, and SAR before committing to costly and time-consuming synthesis. kallipos.gr

Molecular docking is widely used to predict how a ligand will bind to the active site of a target protein. This technique was used to rationalize the SAR of p38 MAP kinase inhibitors, proposing a model where a hydrogen bond between the inhibitor and the NH of Met-109 positioned an aromatic ring in a key hydrophobic pocket. acs.org In the design of novel DPP-4 inhibitors, docking was used to guide the development of 3,7-dihydro-1H-purine-2,6-dione derivatives. nih.gov Similarly, docking studies of thiazolidine-2-thione derivatives as xanthine oxidase inhibitors helped to elucidate their binding behavior. plos.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, allowing for the evaluation of its stability over time. MD simulations were employed to confirm the stability and binding affinity of designed theobromine-based EGFR inhibitors and novel DPP-4 inhibitors. mdpi.comnih.gov These simulations can reveal subtle conformational changes and the role of solvent molecules, which are often crucial for binding. diva-portal.org

By combining these computational approaches, researchers can build robust models that explain experimental SAR data and guide the design of new molecules with improved properties. For example, molecular modeling and MD simulations were used to reveal the key structural features for effective drug-target interaction between 7H-purine derivatives and the antitubercular target DprE1. cuni.cz This synergy between computational and experimental chemistry accelerates the drug discovery process for compounds like this compound and its derivatives.

Molecular Docking and Scoring Methodologies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound derivatives, docking simulations are instrumental in understanding their interaction with target proteins at an atomic level. This process involves placing the ligand (the thiopurine derivative) into the binding site of a receptor (a protein target) and evaluating the binding affinity using a scoring function.

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, which are often sourced from crystallographic data or generated through homology modeling. nih.govibp.cz Docking algorithms then explore various possible conformations and orientations of the ligand within the receptor's active site. researchgate.net The stability and binding affinity of these docked poses are evaluated using scoring functions, which calculate a score representing the strength of the interaction. A more negative docking score generally indicates a stronger and more favorable binding interaction. researchgate.net

For instance, in studies of purine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), the validity of the docking procedure is often confirmed by re-docking a known co-crystallized ligand (like erlotinib) into the active site. researchgate.net A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose validates the docking parameters. researchgate.net Similar methodologies are applied to thiopurine derivatives to predict their binding modes and affinities. harvard.edu The analysis of these interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues, provides crucial insights for designing new analogs with improved activity. researchgate.netmazums.ac.ir

Table 1: Example Docking Scores for Purine Analogs against EGFR This table is illustrative of the data generated in molecular docking studies.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Erlotinib (Reference) | EGFR (1M17) | -7.6 | Gln767, Met769 |

Source: Adapted from various molecular modeling studies. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system and understand its dynamic behavior. nih.gov

For thiopurine derivatives, MD simulations are used to assess the stability of the ligand within the binding pocket of a target enzyme, such as thiopurine S-methyltransferase (TPMT) or histone deacetylase (HDAC). nih.govnih.gov A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely bound.

For example, a 100-nanosecond MD simulation of thioguanine derivatives complexed with HDAC-8 showed that the ligand simulation fluctuated within 4.5 angstroms (Å), while the protein backbone remained stable within 2 Å, indicating a stable binding complex. These simulations also provide detailed information on the specific interactions, such as hydrogen bonds and non-bonded contacts, that contribute to the stability of the complex. nih.gov By observing how these interactions change over time, researchers can gain a deeper understanding of the binding mechanism and the structural basis for the compound's activity. nih.govcuni.cz

Quantum Chemical Calculations for Electronic Structure and Interaction Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. researchgate.netmjcce.org.mk These methods provide detailed insights into the electronic structure, charge distribution, and reactivity of a compound, which are fundamental to its interaction with biological targets. chemijournal.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. chemijournal.com

For purine and thiopurine analogs, DFT calculations have been used to optimize molecular geometries and calculate various electronic parameters. researchgate.netmdpi.com For example, a theoretical study on mercaptopurine used DFT at the B3LYP/6-31G* level to optimize its structure and calculate Natural Bond Orbital (NBO) parameters. researchgate.net Such calculations help in understanding how structural modifications, like the addition of a methyl group to the purine ring, influence the electronic properties and, consequently, the interaction energies with a target receptor. This information is invaluable for the rational design of derivatives with enhanced binding affinity and biological activity. mazums.ac.ir

Table 2: Example Quantum Chemical Parameters for Purine Derivatives This table is illustrative of data generated from quantum chemical calculations.

| Compound | Method | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Adenine | DFT/B3LYP | -6.21 | -1.18 | 5.03 |

| Guanine (B1146940) | DFT/B3LYP | -5.73 | -0.99 | 4.74 |

Source: Adapted from quantum chemical studies on purine derivatives.

Principles for De Novo Design of Thiopurine-Based Chemical Scaffolds

De novo design involves the creation of novel molecular structures with desired properties, often starting from a basic scaffold or even from scratch. nih.gov For thiopurine-based compounds, the goal is to design new chemical scaffolds that retain the essential pharmacophoric features of the purine ring while offering improved potency, selectivity, or pharmacokinetic properties. nih.govdntb.gov.ua

The principles for designing new thiopurine-based scaffolds are guided by an understanding of their structure-activity relationships and the nature of their biological targets. nih.gov Key strategies include:

Scaffold Hopping and Modification: This involves replacing the core purine structure with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. Alternatively, the existing purine scaffold can be modified by adding or altering substituents at various positions (e.g., C2, C6, N7, N9) to explore new interactions with the target protein. cuni.cz For example, the synthesis of tricyclic thiopurine analogues represents an effort to create new scaffolds with potentially different biological activities. semanticscholar.orgmdpi.com

Structure-Based Design: Using the three-dimensional structure of the target protein, new molecules can be designed to fit perfectly into the binding site. nih.gov This approach allows for the rational placement of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes. nih.gov

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together or growing them to create a more potent lead compound. This can be a powerful method for exploring novel chemical space around the thiopurine core.

The overarching goal is to generate novel, synthetically accessible molecules with high binding affinity and specificity for their intended biological targets. nih.govacs.org Computational tools play a crucial role in this process, helping to prioritize which novel designs are most likely to succeed before undertaking synthetic efforts. nih.gov

Spectroscopic and Crystallographic Characterization of 3 Methyl 7h Purine 6 Thione and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of purine (B94841) derivatives, offering detailed insights into the molecular framework and the electronic environment of individual atoms.